1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
Description
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a complex organic compound featuring a benzimidazole core Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2/c1-20-17-25-26(18-21(20)2)30(19-23-11-14-24(15-12-23)28(3,4)5)27(29-25)16-13-22-9-7-6-8-10-22/h6-18H,19H2,1-5H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZRPRXDRZFMK-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Styryl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with the benzimidazole core using a palladium catalyst.
Addition of the Tert-butylbenzyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole ethyl derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of the styryl group may enhance binding affinity and specificity. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole include other benzimidazole derivatives with different substituents. Some examples are:
1-(4-Methylbenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole: Similar structure but with a methyl group instead of a tert-butyl group.
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-vinyl-1H-1,3-benzimidazole: Similar structure but with a vinyl group instead of a styryl group.
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-phenyl-1H-1,3-benzimidazole: Similar structure but with a phenyl group instead of a styryl group.
The uniqueness of 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
